molecular formula C8H9F2N B3037039 3-(1,1-Difluoroethyl)aniline CAS No. 40788-05-4

3-(1,1-Difluoroethyl)aniline

Cat. No. B3037039
CAS RN: 40788-05-4
M. Wt: 157.16 g/mol
InChI Key: QDGJIBRTFXRYTH-UHFFFAOYSA-N
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Patent
US09359338B2

Procedure details

Dissolve the nitro compound obtained in Step 1 (870 mg, 4.8 mmol) in ethanol (10 mL), add iron powder (1.3 g, 23.3 mmol), concentrated aqueous HCl (37%, 2.7 mL), stir the reaction at room temperature for 2 hrs. After the reaction, carefully neutralize the mixture with NaOH solution. Filter off the solid, pour the filtrate to ice water (50 mL), extract with EtOAc (15 mL×3), combine the organic layers, wash with brine (100 mL) and dry over anhydrous Na2SO4. Concentrate under reduced pressure to get the crude product (760 mg) which is used without further purification.
Name
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([NH:8]C(=O)OC2C=CC=CC=2)=[CH:4][C:3]=1[C:18]([F:21])([F:20])F.Cl.[OH-].[Na+].[CH2:25](O)C>[Fe]>[F:21][C:18]([C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:2]=1)[NH2:8])([F:20])[CH3:25] |f:2.3|

Inputs

Step One
Name
Quantity
870 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)NC(OC1=CC=CC=C1)=O)C(F)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at room temperature for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
Filter off the solid
ADDITION
Type
ADDITION
Details
pour the filtrate to ice water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (15 mL×3)
WASH
Type
WASH
Details
wash with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C)(F)C=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 760 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.